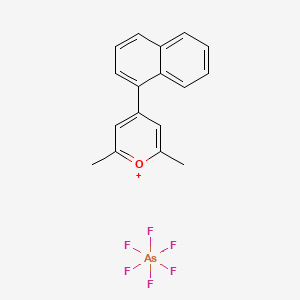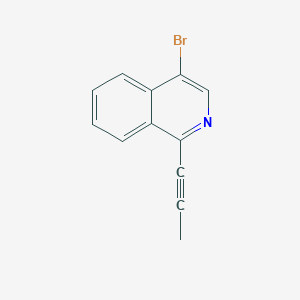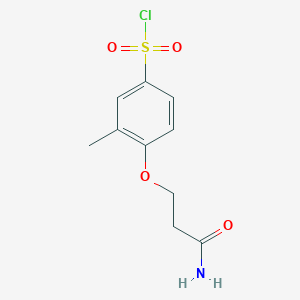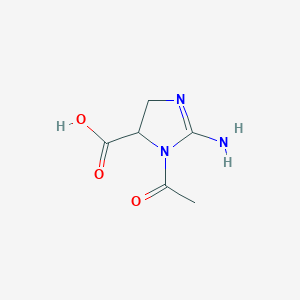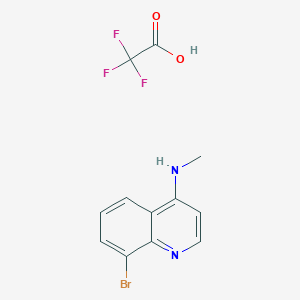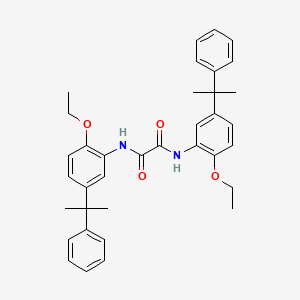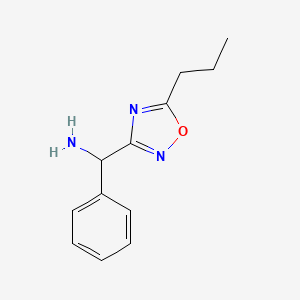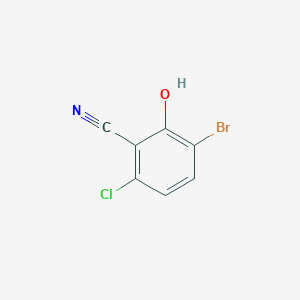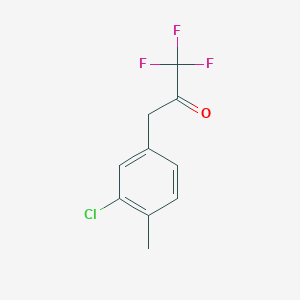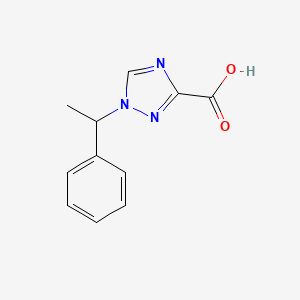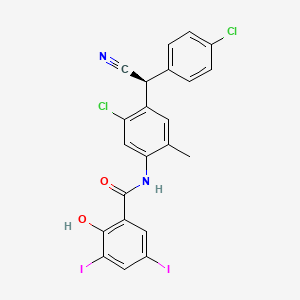
(S)-closantel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-closantel is a chiral anthelmintic agent primarily used in veterinary medicine to control parasitic infections in livestock. It is a derivative of salicylanilide and exhibits potent activity against a range of parasitic worms, particularly those affecting the liver and gastrointestinal tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-closantel typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 4-chloro-3-nitroaniline, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for veterinary pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
(S)-closantel undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
(S)-closantel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on parasitic worms and its potential use in controlling parasitic infections in various animal models.
Medicine: Explored for its potential use in treating parasitic infections in humans, particularly in regions with high prevalence of parasitic diseases.
Industry: Utilized in the development of new anthelmintic agents and formulations for veterinary use.
Mechanism of Action
(S)-closantel exerts its effects by disrupting the energy metabolism of parasitic worms. It targets the mitochondrial electron transport chain, leading to a depletion of adenosine triphosphate (ATP) and subsequent paralysis and death of the parasite. The compound specifically inhibits the enzyme fumarate reductase, which is crucial for the survival of the parasite.
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: Another salicylanilide derivative with similar anthelmintic properties.
Oxyclozanide: Used to treat liver fluke infections in livestock.
Nitroxynil: Effective against a range of parasitic worms.
Uniqueness
(S)-closantel is unique due to its chiral nature, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or achiral counterparts. Its specific mechanism of action targeting fumarate reductase also distinguishes it from other anthelmintic agents.
Properties
Molecular Formula |
C22H14Cl2I2N2O2 |
|---|---|
Molecular Weight |
663.1 g/mol |
IUPAC Name |
N-[5-chloro-4-[(S)-(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/t17-/m0/s1 |
InChI Key |
JMPFSEBWVLAJKM-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)[C@@H](C#N)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)


